

An In-depth Technical Guide to (R)-Meclonazepam

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Compound of Interest

Compound Name: (R)-Meclonazepam

Cat. No.: B12733482

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This technical guide provides a comprehensive overview of **(R)-Meclonazepam**, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, pharmacological properties, and relevant experimental methodologies.

Chemical Identification

Identifier	Value
CAS Number	86630-81-1
IUPAC Name	(3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Pharmacological Profile

(R)-Meclonazepam is one of the two enantiomers of Meclonazepam. The majority of research has focused on the (S)-enantiomer, which exhibits potent anthelmintic activity against the parasitic worm *Schistosoma mansoni*. The (R)-enantiomer has been shown to have significantly reduced biological activity in comparison.

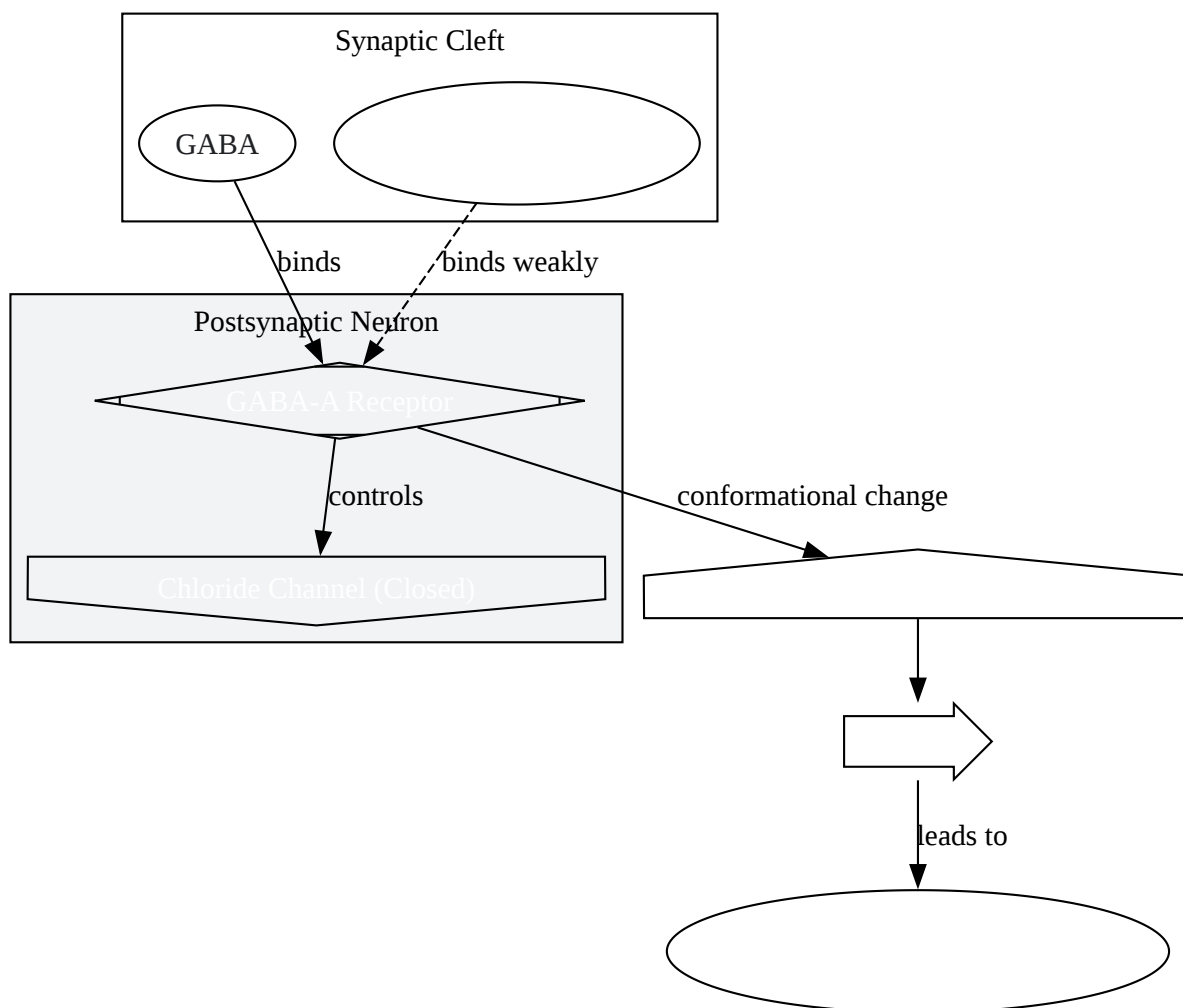
Mechanism of Action in Mammals: Interaction with GABAA Receptors

In mammals, benzodiazepines like Meclonazepam exert their sedative and anxiolytic effects by modulating γ -aminobutyric acid type A (GABAA) receptors in the central nervous system.^[1]

These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.

Benzodiazepines bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA.^{[1][2]}

While specific binding affinity data for **(R)-Meclonazepam** is not readily available in the cited literature, studies on structurally similar chiral benzodiazepines indicate a strong stereoselectivity. For diazepam-like and triazolam-like compounds, the (R)-enantiomers exhibit substantially lower binding affinity for GABAA receptors compared to their (S)-counterparts.^[1] This suggests that **(R)-Meclonazepam** likely has a significantly weaker interaction with GABAA receptors than (S)-Meclonazepam.

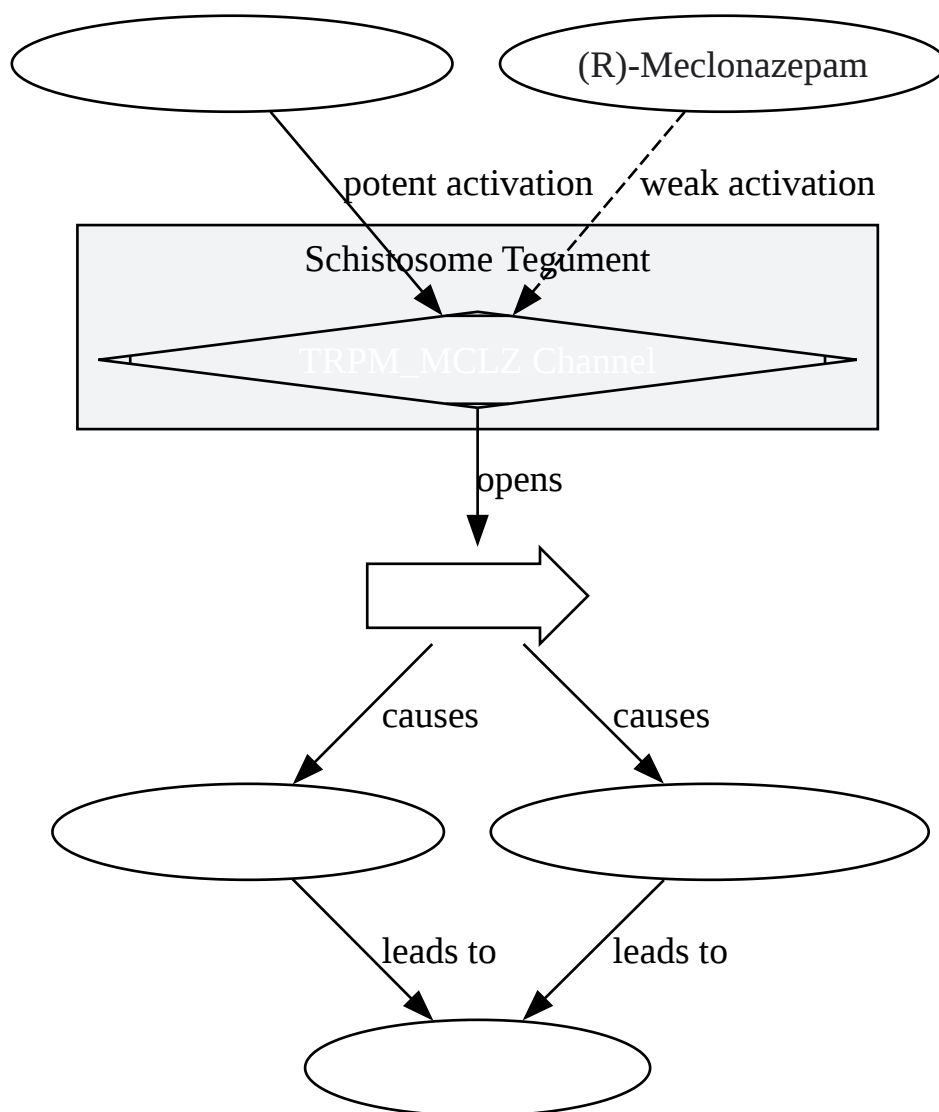


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Anthelmintic Mechanism of Action: Targeting Schistosome TRP Channels

The anthelmintic activity of Meclonazepam is primarily attributed to the (S)-enantiomer. It acts on a transient receptor potential (TRP) channel specific to schistosomes, designated as TRPMMCLZ.[3] Activation of this channel leads to a rapid and sustained influx of calcium ions into the parasite's cells. This influx disrupts calcium homeostasis, causing spastic paralysis,

damage to the tegument (the outer surface of the worm), and eventual death of the parasite. The (R)-enantiomer of meclonazepam shows reduced activity at this parasite-specific target.



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Quantitative Data

The following table summarizes the binding affinities of several benzodiazepine enantiomers for different GABAA receptor subtypes. While data for Meclonazepam is not specified, the data for diazepam-like (3-S and 3-R) and triazolam-like (2-S and 2-R) compounds illustrate the typical stereoselectivity, with R-isomers showing significantly lower affinity.

Compound	GABAA Receptor Subtype	Ki (nM)
1-S (imidazobenzodiazepine)	$\alpha 1\beta 3\gamma 2$	190 \pm 55
$\alpha 2\beta 3\gamma 2$	67 \pm 9	
$\alpha 3\beta 3\gamma 2$	136 \pm 24	
$\alpha 5\beta 3\gamma 2$	17 \pm 5	
1-R (imidazobenzodiazepine)	$\alpha 1\beta 3\gamma 2$	273 \pm 41
$\alpha 2\beta 3\gamma 2$	253 \pm 31	
$\alpha 3\beta 3\gamma 2$	501 \pm 79	
$\alpha 5\beta 3\gamma 2$	56 \pm 8	
2-S (triazolam-like)	$\alpha 1\beta 3\gamma 2$	663 \pm 21
$\alpha 2\beta 3\gamma 2$	164 \pm 15	
$\alpha 3\beta 3\gamma 2$	656 \pm 110	
$\alpha 5\beta 3\gamma 2$	80 \pm 4	
2-R (triazolam-like)	$\alpha 1\beta 3\gamma 2$	>10,000
$\alpha 2\beta 3\gamma 2$	>10,000	
$\alpha 3\beta 3\gamma 2$	>10,000	
$\alpha 5\beta 3\gamma 2$	>10,000	
3-S (diazepam-like)	$\alpha 1\beta 3\gamma 2$	64 \pm 2
$\alpha 2\beta 3\gamma 2$	61 \pm 10	
$\alpha 3\beta 3\gamma 2$	102 \pm 7	
$\alpha 5\beta 3\gamma 2$	31 \pm 5	
3-R (diazepam-like)	$\alpha 1\beta 3\gamma 2$	>10,000
$\alpha 2\beta 3\gamma 2$	>10,000	
$\alpha 3\beta 3\gamma 2$	>10,000	

 $\alpha 5\beta 3\gamma 2$ >10,000

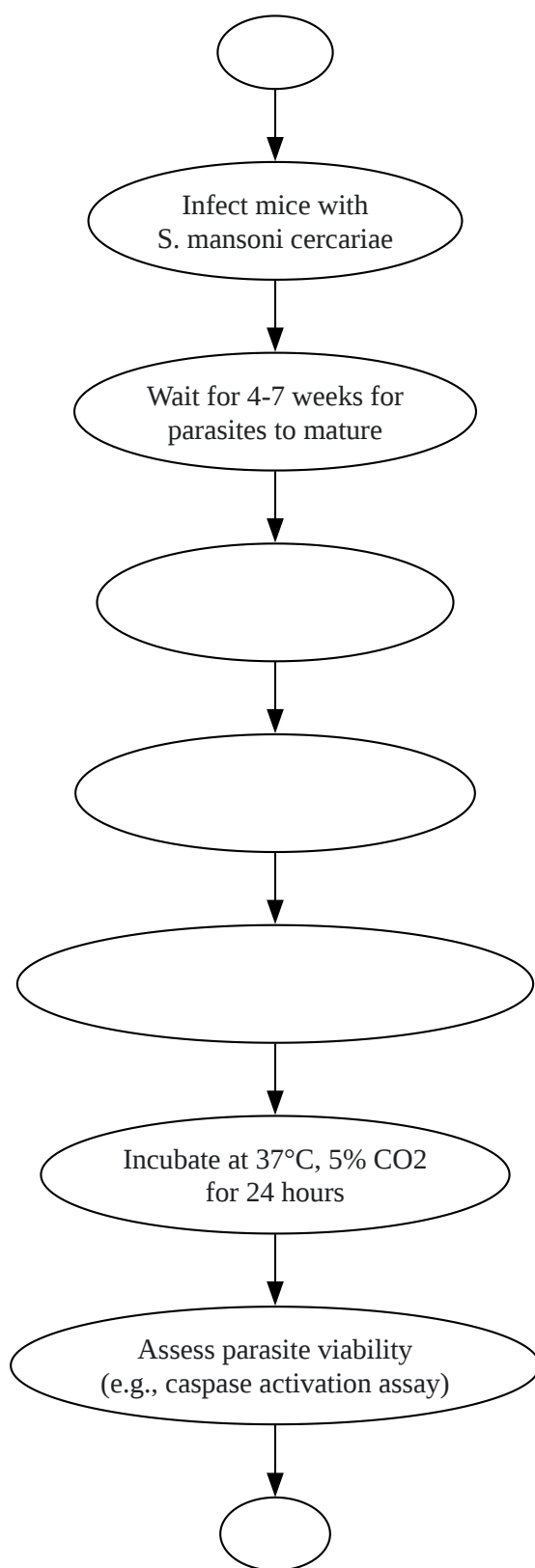
Data from a study on
benzodiazepine binding to
recombinant GABAA
receptors.

The anthelmintic potency of (S)-Meclonazepam against *S. mansoni* has been quantified with an IC₅₀ of $1.54 \pm 0.09 \mu\text{M}$ for the inhibition of motility.

Experimental Protocols

In Vitro Anthelmintic Activity Assay

This protocol describes the methodology for assessing the in vitro activity of compounds against adult *Schistosoma mansoni*.

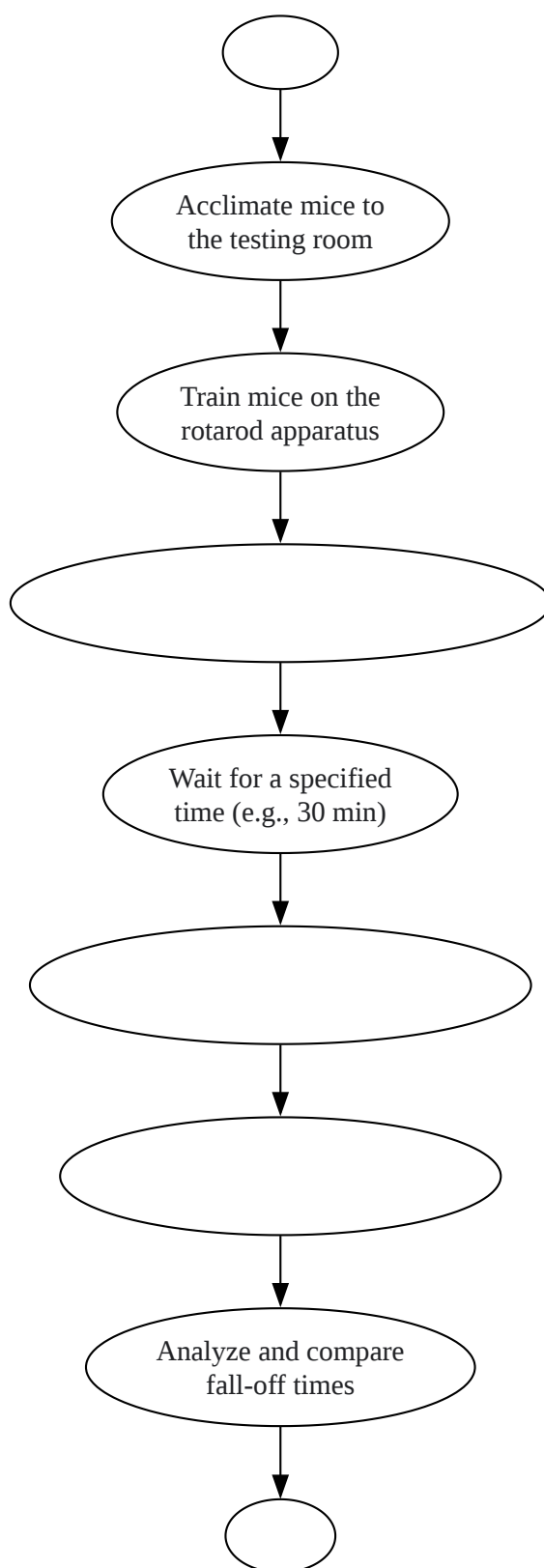


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- **Parasite Acquisition:** Female Swiss Webster mice are infected with *S. mansoni* cercariae. After 4 weeks (for juvenile worms) or 7 weeks (for adult worms), the mice are euthanized.
- **Parasite Isolation and Culture:** Parasites are recovered from the host and washed. They are then cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal calf serum, penicillin-streptomycin (100 units/mL), HEPES (25 mM), and sodium pyruvate (1 mM) at 37°C in a 5% CO₂ environment.
- **Compound Treatment:** **(R)-Meclonazepam** is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
- **Incubation and Assessment:** The parasites are incubated with the compound for a defined period (e.g., 24 hours).
- **Endpoint Measurement:** The viability and phenotype of the worms are assessed. This can include monitoring for motility, morphological changes, tegument damage, and biochemical markers of cell death, such as pro-apoptotic caspase activation.

Rodent Model for Sedative Effects (Rotarod Test)

This protocol outlines the rotarod test, a standard method for evaluating motor coordination and the sedative effects of drugs in mice.



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- **Apparatus:** A standard rotarod apparatus for mice is used, consisting of a rotating rod with adjustable speed.
- **Animal Acclimation and Training:** Mice are acclimated to the testing room before the experiment. They are then trained to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set duration (e.g., 2-5 minutes).
- **Drug Administration:** **(R)-Meclonazepam** or a vehicle control is administered to the mice, typically via intraperitoneal injection.
- **Testing:** After a predetermined time following drug administration (e.g., 30 minutes), the mice are placed back on the rotarod. The latency to fall off the rotating rod is recorded. The test is usually repeated for several trials with an inter-trial interval.
- **Data Analysis:** The fall-off times for the drug-treated group are compared to the control group to determine if the compound causes a significant impairment in motor coordination, indicative of a sedative effect.

Synthesis Overview

The stereoselective synthesis of chiral benzodiazepines can be a complex process. While a specific, detailed protocol for the synthesis of **(R)-Meclonazepam** was not found in the provided search results, the general synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative. To achieve stereoselectivity for the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would likely be employed during the cyclization step that forms the diazepine ring. Alternatively, a racemic mixture of meclonazepam can be synthesized and then the enantiomers separated using chiral chromatography. The synthesis of clonazepam and its derivatives has been reported through various methods, including Suzuki cross-coupling reactions to modify the aromatic rings. A novel synthesis for a 7-amino-clonazepam compound starts from 2-cyano-4-nitroaniline.

Conclusion

(R)-Meclonazepam is the less active enantiomer of Meclonazepam, with likely reduced affinity for mammalian GABAA receptors and weaker anthelmintic properties compared to its (S)-counterpart. The distinct mechanisms of action of Meclonazepam in mammals and schistosomes—targeting GABAA receptors and parasite-specific TRP channels, respectively—

provide a basis for the rational design of new anthelmintic drugs with improved safety profiles. The experimental protocols detailed in this guide offer standardized methods for the evaluation of such compounds. Further research into the specific properties of **(R)-Meclonazepam** could provide a more complete understanding of the stereochemical requirements for activity at both host and parasite targets.

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- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anthelmintic meclonazepam activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
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